7-(3-Chloropropoxy)-2-hydroxychroman-4-one
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Overview
Description
7-(3-Chloropropoxy)-2-hydroxychroman-4-one is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-2-hydroxychroman-4-one typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as 2-hydroxychroman-4-one.
O-Alkylation: The hydroxyl group at the 7-position is alkylated using 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Adjusting the temperature, solvent, and reaction time to maximize the yield.
Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Utilizing large-scale purification methods such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chloropropoxy)-2-hydroxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom in the propoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-(3-chloropropoxy)-2-oxo-chroman-4-one.
Reduction: Formation of 7-(3-chloropropoxy)-2-hydroxy-3,4-dihydrochroman-4-one.
Substitution: Formation of 7-(3-aminopropoxy)-2-hydroxychroman-4-one or 7-(3-thiopropoxy)-2-hydroxychroman-4-one.
Scientific Research Applications
7-(3-Chloropropoxy)-2-hydroxychroman-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Chloropropoxy)-2-hydroxychroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
7-(3-Chloropropoxy)-2-hydroxychroman-4-one: Known for its potential biological activities.
7-(3-Chloropropoxy)-6-methoxy-2-hydroxychroman-4-one: Similar structure with an additional methoxy group, which may alter its biological activity.
7-(3-Chloropropoxy)-2-hydroxy-3,4-dihydrochroman-4-one: Reduced form with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(3-chloropropoxy)-2-hydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-4-1-5-16-8-2-3-9-10(14)7-12(15)17-11(9)6-8/h2-3,6,12,15H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCNABFQXYBSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OCCCCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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